molecular formula C11H9F2NO B8668185 2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol

2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol

Cat. No. B8668185
M. Wt: 209.19 g/mol
InChI Key: WHCKWEUKMYFPHW-UHFFFAOYSA-N
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Patent
US09273068B2

Procedure details

To a solution of difluoroquinolin-2-yl acetic acid ethyl ester (2 g, 7.9 mmol) in ethanol (20 mL) was added NaBH4 (317 mg, 1.0 mmol) at 0° C. under N2. The mixture was stirred for 1 hour and then at room temperature for 1.5 hours. The solution was quenched with dilute HCl (0.1 N, 20 mL). The mixture was neutralized with saturated NaHCO3 solution and extracted with EtOAc (3*100 mL). The combined organic layer was dried over sodium sulfate. The solvent was evaporated and the residue was purified by column chromatography on silica gel (PE:EA=10:1) to give the title compound as a yellow solid (0.7 g, 44%). LC-MS (ESI+): m/e 210 (M+H)+, Rt: 0.75 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([F:17])([F:16])[C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1)C.[BH4-].[Na+]>C(O)C>[F:17][C:5]([F:16])([C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1)[CH2:4][OH:3] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(C(C1=NC2=CC=CC=C2C=C1)(F)F)=O
Name
Quantity
317 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solution was quenched with dilute HCl (0.1 N, 20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3*100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (PE:EA=10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(CO)(C1=NC2=CC=CC=C2C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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